molecular formula C9H9NO B3049974 5,8-Dihydro-7(6H)-isoquinolinone CAS No. 228271-52-1

5,8-Dihydro-7(6H)-isoquinolinone

Cat. No.: B3049974
CAS No.: 228271-52-1
M. Wt: 147.17 g/mol
InChI Key: DYHRRVJSLMPSNY-UHFFFAOYSA-N
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Description

5,8-Dihydro-7(6H)-isoquinolinone: is a heterocyclic organic compound that belongs to the isoquinolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a dihydroisoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydro-7(6H)-isoquinolinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization. For instance, the reduction of isoquinoline with sodium borohydride in the presence of acetic acid can yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydro-7(6H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinolinone derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various isoquinolinone derivatives, tetrahydroisoquinolinones, and substituted isoquinolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,8-Dihydro-7(6H)-isoquinolinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,8-Dihydro-7(6H)-isoquinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the dihydro moiety.

    Tetrahydroisoquinoline: A fully reduced form of isoquinoline.

    Quinolinone: Another heterocyclic compound with a similar fused ring system but differing in the position of the nitrogen atom.

Uniqueness

5,8-Dihydro-7(6H)-isoquinolinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,8-dihydro-5H-isoquinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRRVJSLMPSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607296
Record name 5,8-Dihydroisoquinolin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228271-52-1
Record name 5,8-Dihydroisoquinolin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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